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Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate. While

experimental data for this specific molecule is not publicly available, this document leverages

fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and

mass spectrometry (MS), supported by data from analogous compounds, to predict and

interpret its spectral features. This guide is intended for researchers, scientists, and drug

development professionals who may be synthesizing or working with this compound, offering a

framework for its structural verification and purity assessment.

Introduction
tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate (CAS 619333-95-8) is a

multifaceted organic compound with applications in medicinal chemistry and organic synthesis.

[1] Its structure, featuring a phosphinyloxy group, a carbamate moiety, and two methoxy-

substituted phenyl rings, suggests its potential as a versatile building block.[1] Accurate

structural elucidation and purity confirmation are paramount in any chemical research or
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development workflow, and spectroscopic methods are the cornerstone of this process. This

guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra

of this compound.

Compound Properties:

Property Value Source

Molecular Formula C₁₉H₂₄NO₆P [1][2]

Molecular Weight 393.38 g/mol [1][2]

Appearance White powder or crystals [1]

Purity (Typical) ≥ 95% [1][3]

CAS Number 619333-95-8 [1][2][4][5][6]

Molecular Structure and Predicted Spectroscopic
Features
The molecular structure of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate is

key to understanding its spectroscopic behavior. Below is a diagram of the structure with key

proton and carbon environments labeled for the subsequent NMR discussion.

Caption: Molecular structure of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will show distinct signals for each unique proton environment.

The chemical shifts (δ) are predicted based on the electronic environment of the protons.
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Assignment
Predicted δ

(ppm)
Multiplicity Integration Rationale

tert-Butyl Protons 1.50 - 1.60 Singlet (s) 9H

These 9

equivalent

protons are

shielded and

show a

characteristic

singlet, similar to

other tert-butyl

carbamates.[7]

Methoxy Protons 3.75 - 3.85 Singlet (s) 6H

The two methoxy

groups are

equivalent and

their protons will

appear as a

singlet in a

region typical for

methoxy groups

on an aromatic

ring.[7]

Aromatic Protons

(ortho to OMe)
6.80 - 7.00

Doublet (d) or

Multiplet (m)
4H

These protons

are shielded by

the electron-

donating

methoxy group.

They will likely

appear as a

doublet due to

coupling with the

meta protons.

Aromatic Protons

(meta to OMe)

7.20 - 7.40 Doublet of

doublets (dd) or

Multiplet (m)

4H These protons

are coupled to

both the ortho

protons and the
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phosphorus

atom, which may

lead to a more

complex splitting

pattern.

N-H Proton 6.40 - 6.60
Broad Singlet (br

s)
1H

The carbamate

N-H proton is

often broad due

to quadrupole

broadening and

exchange. Its

chemical shift

can be solvent-

dependent.[7]

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
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Assignment Predicted δ (ppm) Rationale

tert-Butyl (CH₃) 28.0 - 29.0

The methyl carbons of the tert-

butyl group are highly

shielded.[7]

tert-Butyl (quaternary C) 80.0 - 82.0

The quaternary carbon of the

tert-butyl group is deshielded

by the adjacent oxygen atom.

[7]

Methoxy (CH₃) 55.0 - 56.0

This is a typical chemical shift

for methoxy carbons attached

to an aromatic ring.[7]

Aromatic C (C-OMe) 155.0 - 158.0

The aromatic carbons attached

to the methoxy groups are

significantly deshielded.

Aromatic C (ortho to OMe) 114.0 - 116.0

These carbons are shielded by

the electron-donating effect of

the methoxy group.

Aromatic C (meta to OMe) 120.0 - 122.0

These carbons will be

influenced by both the

methoxy group and the

phosphorus atom.

Aromatic C (C-P) 130.0 - 135.0

The carbons directly bonded to

the phosphorus atom will be

deshielded and may show

coupling to phosphorus.

Carbamate (C=O) 152.0 - 154.0

The carbonyl carbon of the

carbamate is in a typical

chemical shift range.

Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup:

Use a 400 MHz or higher field NMR spectrometer.

Tune and shim the instrument to ensure optimal resolution and lineshape.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their

characteristic vibrational frequencies.

Predicted IR Absorption Bands
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Frequency Range (cm⁻¹) Vibration Functional Group

3200 - 3400 N-H stretch Carbamate

2950 - 3000 C-H stretch tert-Butyl, Aromatic, Methoxy

1700 - 1750 C=O stretch Carbamate Carbonyl

1500 - 1600 C=C stretch Aromatic Ring

1240 - 1260 P=O stretch Phosphinyloxy

1150 - 1250 C-O stretch Carbamate, Ether

1000 - 1100 P-O-N stretch Phosphinyloxycarbamate

800 - 850 C-H bend (out-of-plane) para-substituted Aromatic Ring

Experimental Protocol for IR Spectroscopy
Sample Preparation (ATR):

Place a small amount of the solid sample directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The data is usually presented as a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Predicted Mass Spectrum
Molecular Ion (M⁺): The expected exact mass for the molecular ion [C₁₉H₂₄NO₆P]⁺ is

393.1341 m/z.[2] In a high-resolution mass spectrum (HRMS), observing this mass would be

strong evidence for the compound's identity. Depending on the ionization method, adducts

such as [M+H]⁺ (394.1419 m/z), [M+Na]⁺ (416.1238 m/z), or [M+K]⁺ (432.0978 m/z) may

also be observed.

Major Fragmentation Pathways:

Loss of the tert-butyl group (-57 m/z) to give a fragment at m/z 336.

Loss of isobutylene (-56 m/z) to give a fragment at m/z 337.

Loss of the Boc group (-101 m/z) to give a fragment at m/z 292.

Cleavage of the P-O bond.

Fragmentation of the bis(4-methoxyphenyl)phosphinyl moiety.

[M+H]⁺
m/z = 394

[M - C₄H₈]⁺
m/z = 338- C₄H₈

[M - Boc]⁺
m/z = 293

- C₅H₉O₂

[Bis(4-methoxyphenyl)P(O)OH₂]⁺
m/z = 279

- NH

Click to download full resolution via product page

Caption: A potential fragmentation pathway for tert-Butyl [Bis(4-
methoxyphenyl)phosphinyloxy]carbamate.

Experimental Protocol for Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.
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Instrumentation:

Use an electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF),

or Orbitrap mass analyzer.

Data Acquisition:

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in positive ion mode.

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the

molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion
This guide provides a detailed predictive framework for the spectroscopic analysis of tert-Butyl
[Bis(4-methoxyphenyl)phosphinyloxy]carbamate. By understanding the expected NMR, IR,

and MS data, researchers can efficiently confirm the synthesis of this molecule, assess its

purity, and ensure the integrity of their experimental results. The provided protocols offer a

starting point for the practical acquisition of this crucial analytical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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